gp100 (614-622) -

gp100 (614-622)

Catalog Number: EVT-243807
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Melanocyte protein PMEL;gp100;pmel 17
Overview

Gp100 (614-622) is a peptide derived from the gp100 protein, which is a melanoma-associated antigen. This peptide has garnered attention in immunotherapy, particularly for its role in eliciting immune responses against melanoma cells. The peptide sequence is recognized by specific T-cells, making it a candidate for cancer vaccines aimed at enhancing the body's immune response to tumor cells. Gp100 is part of a broader class of melanoma-associated antigens that include tyrosinase and TRP-2, all of which are involved in melanin synthesis and exhibit potential as targets for T-cell-mediated immunotherapy .

Source

The gp100 protein is predominantly expressed in melanocytes and melanoma cells. Its immunogenicity has been studied extensively, particularly in the context of T-cell responses to melanoma. The peptide gp100 (614-622) specifically corresponds to a region of the gp100 protein that is recognized by CD8+ T-cells, which are crucial for targeting and destroying cancer cells .

Classification

Gp100 (614-622) can be classified as:

  • Type: Peptide
  • Origin: Melanoma-associated antigen
  • Function: Immunogenic target for T-cell activation in cancer immunotherapy
Synthesis Analysis

Methods

The synthesis of gp100 (614-622) typically involves solid-phase peptide synthesis techniques, which allow for the assembly of the peptide chain in a stepwise manner. This method ensures high purity and yield of the desired peptide.

  1. Solid-Phase Peptide Synthesis:
    • Amino acids are sequentially added to a solid support.
    • Each amino acid is activated and coupled to the growing chain, followed by deprotection steps to reveal the next reactive site.
    • The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
  2. Quality Control:
    • Purity is assessed through analytical HPLC.
    • Mass spectrometry is used to confirm the molecular weight and structure of the synthesized peptide .

Technical Details

The synthesis process typically requires:

  • Reagents: Protected amino acids, coupling agents, solvents.
  • Equipment: Automated peptide synthesizers, HPLC systems for purification.
Molecular Structure Analysis

Structure

Gp100 (614-622) has a specific amino acid sequence that contributes to its recognition by T-cells. The structure can be represented as follows:

Sequence LIYRRRLMK\text{Sequence LIYRRRLMK}

This sequence includes key residues that interact with major histocompatibility complex molecules on antigen-presenting cells, facilitating T-cell activation.

Data

  • Molecular Weight: Approximately 1,157 Da
  • Amino Acid Composition: Consists of leucine, isoleucine, tyrosine, arginine, and methionine among others.
Chemical Reactions Analysis

Reactions

Gp100 (614-622) does not participate in traditional chemical reactions like small organic molecules; instead, its primary interactions occur within biological systems:

  1. Binding to Major Histocompatibility Complex Class I Molecules:
    • The peptide binds to MHC class I on antigen-presenting cells.
    • This complex is recognized by CD8+ T-cells.
  2. T-cell Activation:
    • Upon recognition, T-cells undergo clonal expansion and differentiation into cytotoxic T lymphocytes capable of targeting melanoma cells .

Technical Details

The interaction between gp100 (614-622) and MHC molecules is characterized by:

  • Affinity Measurements: Using techniques like surface plasmon resonance.
  • Stability Studies: Assessing how well the peptide-MHC complex withstands various conditions.
Mechanism of Action

Process

The mechanism of action for gp100 (614-622) involves several steps:

  1. Presentation: The peptide binds to MHC class I molecules on antigen-presenting cells.
  2. Recognition: CD8+ T-cells recognize the peptide-MHC complex via their T-cell receptors.
  3. Activation: This recognition activates T-cells, leading to proliferation and differentiation into effector cells.
  4. Targeting Tumor Cells: Activated cytotoxic T lymphocytes migrate to tumor sites and induce apoptosis in melanoma cells expressing gp100 .

Data

Studies have shown that patients receiving vaccines containing gp100-derived peptides exhibit enhanced immune responses against melanoma tumors.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white or off-white powder when lyophilized.
  • Solubility: Soluble in water and physiological buffers.

Chemical Properties

Relevant analyses often include:

  • Thermal Stability Tests
  • pH Stability Profiles
Applications

Gp100 (614-622) has significant applications in scientific research and clinical settings:

  1. Cancer Immunotherapy:
    • Used as a component in peptide-based vaccines targeting melanoma.
    • Studies have demonstrated its efficacy in eliciting strong CD8+ T-cell responses against melanoma tumors .
  2. Research Tools:
    • Employed in studies investigating T-cell responses and tumor immunology.
    • Useful for developing assays to measure immune responses in preclinical models.
  3. Vaccine Development:
    • Integral part of multi-peptide vaccine formulations aimed at improving patient outcomes in melanoma therapy .
Immunological Significance of gp100 in Melanoma Pathobiology

Role of gp100 as a Melanocyte Differentiation Antigen

Glycoprotein 100 (gp100), also known as PMEL, is a transmembrane glycoprotein intrinsically linked to melanocyte biology and melanoma pathogenesis. It functions as a structural component within melanosomes, where it catalyzes the polymerization of toxic quinone intermediates into stable melanin pigments. This enzymatic role makes gp100 indispensable for melanocyte maturation and skin pigmentation [1] [3]. In melanoma, gp100 exhibits near-universal expression (>75% of tumors), retaining the molecular signature of its cell of origin while becoming a target for immune recognition [3] [5]. Unlike cancer-testis antigens (e.g., MAGE family) expressed only in malignancies and immune-privileged sites, gp100's lineage-restricted expression classifies it as a differentiation antigen. This allows T cells to discriminate malignant from non-malignant cells, though immune tolerance remains a challenge due to its low-level expression in healthy melanocytes [1] [8].

Table 1: Melanoma-Associated Antigens and Their Biological Roles

Antigen CategoryRepresentative ProteinsBiological FunctionMelanoma Expression Frequency
Differentiation Antigensgp100, Tyrosinase, TRP-2Melanin synthesis, Melanosome structure>75%
Cancer-Testis AntigensMAGE-A3, NY-ESO-1Embryonic development, Germ cell function20-60% (advanced stages)
Mutated NeoantigensBRAF V600ESignal transduction, Cell proliferation~50%

gp100 (614-622) in Tumor-Associated Antigen (TAA) Classification

The gp100-derived peptide Leu-Ile-Tyr-Arg-Arg-Arg-Leu-Met-Lys (LIYRRRLMK), spanning residues 614–622, exemplifies a canonical tumor-associated antigen (TAA) epitope. Its classification as a TAA stems from three key properties:

  • Non-mutated Self-Protein Origin: Unlike neoantigens, this sequence is identical in tumor and normal gp100, necessitating immune tolerance bypass for efficacy [1] [5].
  • Immunogenic Potential: Despite its self-origin, LIYRRRLMK elicits CD8+ T-cell responses in melanoma patients. In multi-peptide vaccines (e.g., MELITAC 12.1), it induced IFN-γ secretion and tumor-lytic T cells in >30% of vaccinated patients, confirming inherent immunogenicity [4] [5].
  • Tumor-Restricted Presentation: Although gp100 is expressed in melanocytes, its aberrant overexpression in melanoma and deficient antigen processing in normal cells enable preferential T-cell recognition of malignant tissue. Vaccine-induced T cells lyse HLA-A3+ melanoma lines but spare healthy melanocytes [5] [8].

Table 2: Immunogenic Epitopes in Multi-Peptide Melanoma Vaccines

EpitopeRestricting HLAAntigen CategoryT-cell Response Rate in VaccineesTumor Lysing Confirmed
gp100₆₁₄₋₆₂₂ (LIYRRRLMK)HLA-A3Differentiation Antigen30-40%Yes
MAGE-A1₉₆₋₁₀₄ (SLFRAVITK)HLA-A3Cancer-Testis Antigen20-25%Yes
gp100₂₀₉₋₂₁₇ (IMDQVPFSV)HLA-A2Differentiation Antigen50-60%Yes

HLA Restriction Patterns and MHC Class I Presentation Dynamics

HLA-A3 Binding Motif and Affinity

The gp100(614-622) peptide contains a conserved HLA-A3 supertype binding motif characterized by:

  • Anchor residues: Tyr² (P2) and Lys⁹ (P9) stabilizing MHC interaction [2]
  • High predicted binding affinity (IC₅₀ < 500 nM via NetMHC algorithms) [1]Biochemical validation using HLA-A3 monomers confirmed efficient peptide loading and complex stability, exceeding thresholds for T-cell recognition [1]. Cross-restriction within the HLA-A3 superfamily (including HLA-A11 and HLA-A31) is plausible due to shared peptide-binding pockets, though empirical data remain limited [1] [6].

Endogenous Processing and Cross-Presentation

  • Classical MHC-I Pathway: In melanoma cells, gp100 is cleaved by proteasomes, with fragments transported via TAP into the ER. The LIYRRRLMK epitope is then loaded onto HLA-A3 molecules and trafficked to the cell surface [1] [6].
  • Cross-Presentation: Dendritic cells (DCs) internalize tumor-derived gp100 and route it through autophagy-dependent vacuolar processing. This TAP/transporter-independent pathway utilizes lysosomal acidification and cathepsin S proteolysis for epitope liberation, followed by MHC-I loading in endosomal compartments. Nanoparticles (e.g., PapMV VLPs) delivering gp100 epitopes exploit this pathway, enhancing CD8+ T-cell priming [6].

TCR Recognition and Immune Evasion

T cells specific for gp100(614-622) exhibit heterogeneous functional avidity:

  • High-avidity clones lyse HLA-A3+ melanoma cells without exogenous peptide pulsing [5] [8]
  • Low-avidity clones require tumor cells pre-pulsed with native peptide for cytolysis, suggesting suboptimal TCR-pMHC interactions [8]Tumor escape mechanisms include downregulation of HLA-A3 and gp100 expression, as well as impaired autophagy in antigen-presenting cells, which disrupts cross-presentation [6].

Table 3: HLA Restriction and Processing Pathways for gp100 Epitopes

EpitopeHLA RestrictionPeptide Binding Affinity (IC₅₀)Processing PathwayKey Enzymes/Transporters
gp100₆₁₄₋₆₂₂HLA-A3/A11220 nM (predicted)Classical & Autophagy-lysosomalCathepsin S, TAP-independent
gp100₂₀₉₋₂₁₇HLA-A245 nMClassicalProteasome, TAP-dependent
gp100₄₄₋₅₉HLA-DRB1*0401N/A (Class II)EndolysosomalCathepsins B/L

Implications for Immunotherapy

  • Vaccine Design: Inclusion of LIYRRRLMK in multi-epitope vaccines (e.g., with Montanide ISA-51/GM-CSF) expands CXCR3+CLA+ CD8+ T cells, a phenotype associated with skin homing and tumor infiltration [4].
  • Adoptive Cell Therapy: Tumor-infiltrating lymphocytes (TILs) recognizing this epitope mediate regression in HLA-A3+ metastatic melanoma, supporting its clinical relevance [1] [5].
  • Nanoparticle Delivery: PapMV VLPs displaying gp100(614-622) leverage autophagy-mediated cross-presentation, enhancing epitope-specific CTL responses [6].

Properties

Product Name

gp100 (614-622)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.